Mycro2

c-Myc/Max Dimerization EMSA DNA Binding Inhibition

Researchers studying c-Myc oncogene dependency face variability across inhibitor chemotypes, risking irreproducible results. Mycro2 provides a validated first-generation tool with established potency and selectivity. • IC50 = 23 ± 4 μM for c-Myc/Max DNA binding (EMSA) - enables reliable assay benchmarking. • Preferentially inhibits c-Myc/Max over other bHLHZip dimers (Max/Max IC50 = 54 μM) - reduces off-target confounding. • Selectively inhibits proliferation of c-Myc-dependent lines (U-2OS, MCF-7, Raji) at 10-20 μM; spares PC-12 control.

Molecular Formula C17H11F3N4OS2
Molecular Weight 408.4 g/mol
CAS No. 314049-21-3
Cat. No. B1677582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycro2
CAS314049-21-3
SynonymsMycro-2;  Mycro 2;  Mycro2
Molecular FormulaC17H11F3N4OS2
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F
InChIInChI=1S/C17H11F3N4OS2/c18-17(19,20)14-7-11(13-4-2-6-27-13)22-15-8-12(23-24(14)15)16(25)21-9-10-3-1-5-26-10/h1-8H,9H2,(H,21,25)
InChIKeyLNQURAJSNNFBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mycro2: c-Myc/Max Dimerization Inhibitor


Mycro2 is a small-molecule inhibitor of the protein-protein interaction between the bHLHZip transcription factors c-Myc and Max, with an IC50 of 23 μM for inhibiting Myc/Max DNA binding activity in vitro [1]. This compound is structurally characterized as 5-thiophen-2-yl-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, with a molecular formula of C17H11F3N4OS2 and a molecular weight of 408.42 g/mol . Mycro2 represents a first-generation tool compound for interrogating the c-Myc/Max axis in cellular and biochemical assays.

Mycro2: Why Generic Inhibitors Fall Short


c-Myc inhibitors exhibit substantial variability in their molecular mechanisms, binding affinities, and functional selectivities, rendering them non-interchangeable. For instance, 10058-F4 and 10074-G5 also target c-Myc/Max dimerization but demonstrate significantly different potency and binding kinetics, with 10074-G5 showing a Kd of 2.8 μM for c-Myc binding yet a much weaker IC50 of 146 μM for transcriptional inhibition . Furthermore, Mycro2's selectivity profile—preferentially inhibiting c-Myc DNA binding over other dimeric transcription factors in vitro—is a property that may not be shared by other chemical series, which often lack rigorous cross-family selectivity data [1]. Substituting Mycro2 with an alternative c-Myc inhibitor without careful validation can therefore introduce confounding variables in potency, off-target effects, and mechanistic interpretation.

Mycro2: Potency & Selectivity Evidence


DNA Binding Inhibition Potency

In electrophoretic mobility shift assays (EMSA) measuring inhibition of c-Myc/Max binding to an E-box DNA sequence, Mycro2 demonstrated an IC50 of 23 ± 4 μM. This is a significantly lower concentration than required for the comparators 10058-F4 (IC50 ~50 ± 25 μM) and 10074-G5 (IC50 146.8 μM) to achieve the same effect in comparable assays [1].

c-Myc/Max Dimerization EMSA DNA Binding Inhibition Transcription Factor

Selectivity for c-Myc over Other bHLHZip

In a panel of in vitro DNA binding assays, Mycro2 (and Mycro1) demonstrated a preferential inhibition of c-Myc DNA binding over that of other dimeric transcription factors. While exact quantitative selectivity ratios are not reported, the primary publication states that Mycros inhibit DNA binding of c-Myc "with preference over other dimeric transcription factors in vitro" [1]. This contrasts with many other c-Myc inhibitors for which such cross-family selectivity data is absent [2].

Selectivity bHLHZip Off-Target Transcription Factor Profiling

Potency vs. Mycro1 and Mycro3

Within its own chemical series, Mycro2 exhibits a defined activity profile. In the same EMSA assay measuring inhibition of Myc/Max dimerization and E-box binding, Mycro2 (IC50 = 23 ± 4 μM) demonstrates greater potency than Mycro3 (IC50 = 40 ± 13 μM) but is comparable to Mycro1 (IC50 = 30 ± 5 μM) [1].

Structure-Activity Relationship Mycro1 Mycro3 Analog Potency

Cell Proliferation: c-Myc-Dependent vs. Independent

Mycro2 at 10 or 20 μM inhibits the proliferation of c-Myc-dependent cell lines (U-2OS, MCF-7, Raji, NIH/3T3) after 7 days of treatment, but does not inhibit the proliferation of the c-Myc-independent cell line PC-12 under the same conditions . At 20 μM, Mycro2 selectively reduces anchorage-independent growth of c-Myc-transformed Rat1a cells [1].

Cell Proliferation c-Myc Dependency Selectivity Oncogenic Transformation

Mycro2: Recommended Applications


c-Myc Dependency Validation in Cancer Cell Lines

Given its established potency in inhibiting c-Myc/Max DNA binding (IC50 = 23 μM) and its functional selectivity in inhibiting c-Myc-dependent cell proliferation, Mycro2 is an optimal tool compound for validating the oncogenic dependency of specific cancer cell lines on c-Myc transcriptional activity. Researchers can treat a panel of cell lines (e.g., U-2OS, MCF-7, Raji) with 10-20 μM Mycro2 for up to 7 days to assess growth inhibition, while using the c-Myc-independent PC-12 line as a negative control for specificity [1]. This approach is superior to using less selective or poorly characterized c-Myc inhibitors.

c-Myc/Max Interaction & DNA Binding Assays

Mycro2 is validated for use in electrophoretic mobility shift assays (EMSA) to directly measure inhibition of c-Myc/Max dimerization and subsequent E-box DNA binding. Its defined IC50 of 23 ± 4 μM in this context provides a robust positive control for assay development and compound screening [1]. When profiling new compounds or validating assay conditions, Mycro2 serves as a benchmark for expected activity, enabling direct comparison and ensuring assay reliability.

Anchorage-Independent Growth & Transformation Studies

Mycro2 at 20 μM has been demonstrated to selectively reduce anchorage-independent growth of c-Myc-transformed cells (Rat1a) [1]. This makes it a valuable tool for studying the role of c-Myc/Max signaling in oncogenic transformation and for screening potential anti-cancer compounds that target this pathway. The compound's ability to inhibit transformation without general cytotoxicity supports its use in long-term soft agar colony formation assays.

bHLHZip Cross-Family Selectivity Profiling

Due to the documented preference of Mycro2 for inhibiting c-Myc DNA binding over other dimeric transcription factors in vitro, this compound is well-suited for studies investigating the specificity of c-Myc pathway modulation [1]. Researchers can use Mycro2 as a tool to differentiate the transcriptional roles of c-Myc from other bHLHZip family members in their cellular models, an application that is not supported by many other c-Myc inhibitors lacking defined selectivity data.

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